molecular formula C8H10N2O2 B107148 (R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS No. 54397-23-8

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Cat. No.: B107148
CAS No.: 54397-23-8
M. Wt: 166.18 g/mol
InChI Key: WQFROZWIRZWMFE-SSDOTTSWSA-N
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Description

®-2-amino-2-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. It is primarily used to treat mild to moderate pain and reduce fever. This compound is a staple in many over-the-counter medications and is known for its efficacy and safety when used at recommended doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-hydroxyphenyl)acetamide can be achieved through various methods. One common synthetic route involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction typically occurs in dilute acetic acid as a solvent, leading to the formation of ®-2-amino-2-(4-hydroxyphenyl)acetamide with high selectivity .

Industrial Production Methods

Industrial production of ®-2-amino-2-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and efficiency due to low overall yields and severe effluent problems .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents like hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions include aniline, 4-aminophenol, and 1,3-diphenylurea, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-amino-2-(4-hydroxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of homogeneous catalysis and reaction mechanisms.

    Biology: It serves as a tool to study enzyme inhibition, particularly cyclooxygenase (COX) enzymes.

    Medicine: It is extensively used in pharmacological research to develop new analgesic and antipyretic drugs.

    Industry: It is a key ingredient in the production of various pharmaceutical formulations

Mechanism of Action

The exact mechanism of action of ®-2-amino-2-(4-hydroxyphenyl)acetamide is not fully understood. it is believed to inhibit the cyclooxygenase (COX) pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, a new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme has been identified .

Comparison with Similar Compounds

®-2-amino-2-(4-hydroxyphenyl)acetamide is often compared with other analgesic and antipyretic compounds such as:

®-2-amino-2-(4-hydroxyphenyl)acetamide is unique in its minimal anti-inflammatory activity and its suitability for patients who cannot tolerate NSAIDs due to gastrointestinal side effects.

Properties

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFROZWIRZWMFE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431127
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54397-23-8
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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